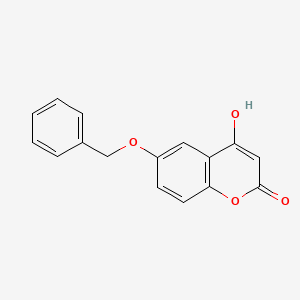

4-羟基-6-苄氧基香豆素

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

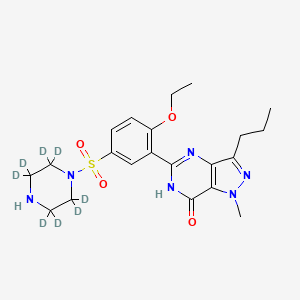

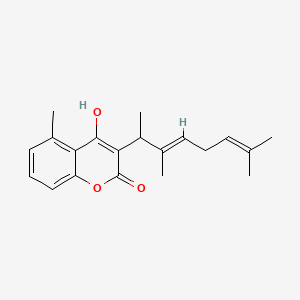

4-Hydroxy-6-benzyloxycoumarin is a derivative of 4-Hydroxycoumarin . 4-Hydroxycoumarins are a very important class of biologically active drugs which are widely used as anticoagulants .

Synthesis Analysis

The synthesis of 4-Hydroxycoumarin has been described in the literature, most of which use simple phenol and 1- (2-hydroxyphenyl)ethanone or 2’-hydroxyacetophenone as starting compounds . Other synthesis pathways exist, but they are based on intermediate synthesis compounds .Molecular Structure Analysis

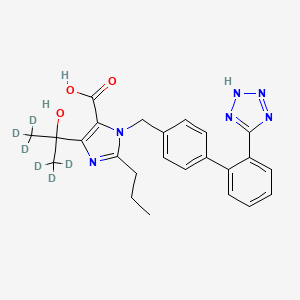

The molecular formula of 4-Hydroxy-6-benzyloxycoumarin is C16H12O4 . Its molecular weight is 268.268 .Chemical Reactions Analysis

4-Hydroxycoumarin has been studied for its reactivity. The literature reports two main types of acylation such as C -acylation and O -acylation . Several authors have synthesized and studied C -acylation in liquid medium and the solvent free .Physical And Chemical Properties Analysis

4-Hydroxy-6-benzyloxycoumarin is a compound with the molecular formula C16H12O4 and a molecular weight of 268.268 .科学研究应用

Medicinal Chemistry: Anticoagulant Drugs

4-Hydroxy-6-benzyloxycoumarin derivatives have been extensively studied for their anticoagulant properties. They function as vitamin K antagonists, targeting vitamin K 2,3-epoxide reductase in the liver microsomes . This mechanism is crucial in the treatment of conditions where excessive clotting poses a health risk, such as thrombophlebitis, pulmonary embolism, and certain cardiac conditions .

Organic Synthesis: Suzuki–Miyaura Coupling

In organic synthesis, 4-Hydroxy-6-benzyloxycoumarin serves as a precursor for various boron reagents used in Suzuki–Miyaura coupling . This reaction is pivotal for forming carbon-carbon bonds under mild and functional group tolerant conditions, making it a cornerstone in the synthesis of complex organic molecules .

Pharmaceutical Applications: Neurodegenerative Diseases

The unique chemical structure of coumarins, including 4-Hydroxy-6-benzyloxycoumarin, allows for binding to various biological targets, which is beneficial in developing treatments for neurodegenerative diseases . Their ability to engage in hydrophobic interactions and hydrogen bonding makes them suitable for designing drugs aimed at these conditions .

Cancer Research: Antitumor Activity

Coumarin derivatives exhibit promising antitumor activities. The benzyloxy and hydroxy groups in 4-Hydroxy-6-benzyloxycoumarin can be modified to enhance its binding affinity to cancerous cells, providing a pathway for targeted cancer therapies .

Anti-Inflammatory and Antimicrobial Properties

The compound has been recognized for its anti-inflammatory and antimicrobial activities. It can be incorporated into therapeutic agents to treat inflammation and infections, leveraging its ability to disrupt microbial cell processes .

Industrial Applications: Dyes and Liquid Crystals

Beyond its medicinal applications, 4-Hydroxy-6-benzyloxycoumarin is also a key intermediate in the production of industrial products such as dyes and liquid crystals . Its conjugated molecular architecture is advantageous in creating materials with specific optical properties .

作用机制

安全和危害

未来方向

There is ongoing research into the development of novel anticancer drugs with different mechanisms of action, where coumarin is a highly promising pharmacophore . The molecular diversity scope of 4-hydroxycoumarin in the synthesis of heterocyclic compounds via multicomponent reactions is also being explored .

属性

IUPAC Name |

4-hydroxy-6-phenylmethoxychromen-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12O4/c17-14-9-16(18)20-15-7-6-12(8-13(14)15)19-10-11-4-2-1-3-5-11/h1-9,17H,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCVAZEDQAFICLI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC3=C(C=C2)OC(=O)C=C3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00716058 |

Source

|

| Record name | 6-(Benzyloxy)-4-hydroxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00716058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

30992-65-5 |

Source

|

| Record name | 6-(Benzyloxy)-4-hydroxy-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00716058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[Bis(t-Boc)amino]methyl Methanethiosulfonate](/img/structure/B562578.png)

![4-[2-Butoxy-5-(2,4,4-trimethylpentan-2-yl)benzene-1-sulfonyl]butanoic acid](/img/structure/B562589.png)